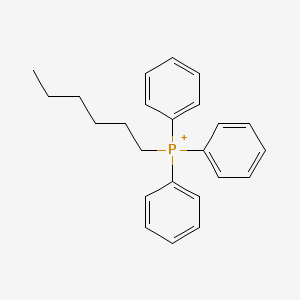
Hexyltriphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyltriphenylphosphonium bromide is an organic compound with the chemical formula C24H28P . It is commonly encountered as its bromide salt, This compound bromide . This compound is characterized by a phosphonium cation bonded to a hexyl group and three phenyl groups. It is a white crystalline solid that is soluble in water and methanol .
Métodos De Preparación
Hexyltriphenylphosphonium bromide bromide can be synthesized through the reaction of triphenylphosphine with 1-bromohexane . The reaction typically occurs in an inert atmosphere at room temperature. The general reaction is as follows:
P(C6H5)3+C6H13Br→P(C6H5)3C6H13Br
Análisis De Reacciones Químicas
Hexyltriphenylphosphonium bromide bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium cation can undergo redox reactions, although these are less common.
Catalytic Reactions: It is used as a catalyst in organic synthesis, particularly in the Wittig reaction for the synthesis of alkenes
Aplicaciones Científicas De Investigación
Hexyltriphenylphosphonium bromide bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of phenolic compounds and the Wittig reaction
Biology: It is employed in the study of mitochondrial function due to its ability to target mitochondria.
Industry: It is used in the synthesis of dyes and other organic intermediates.
Mecanismo De Acción
The mechanism of action of Hexyltriphenylphosphonium bromide bromide primarily involves its ability to target mitochondria. The triphenylphosphonium cation is lipophilic and can easily cross cell membranes, accumulating in the mitochondria. This property makes it useful for delivering drugs or other molecules to the mitochondria. Additionally, it can disrupt mitochondrial function by damaging the mitochondrial membrane and inhibiting respiration .
Comparación Con Compuestos Similares
Hexyltriphenylphosphonium bromide bromide can be compared with other triphenylphosphonium salts, such as:
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
These compounds share similar structures but differ in the length of the alkyl chain attached to the phosphonium cation. This compound bromide is unique due to its longer hexyl chain, which can influence its solubility and reactivity .
Propiedades
Fórmula molecular |
C24H28P+ |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
hexyl(triphenyl)phosphanium |
InChI |
InChI=1S/C24H28P/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h5-13,15-20H,2-4,14,21H2,1H3/q+1 |
Clave InChI |
CBPVAIUOSQZRCK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


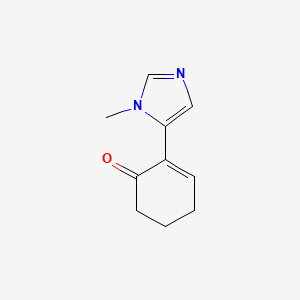
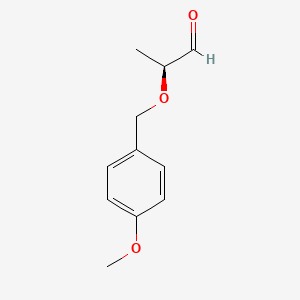
![Ethyl 8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B8727537.png)

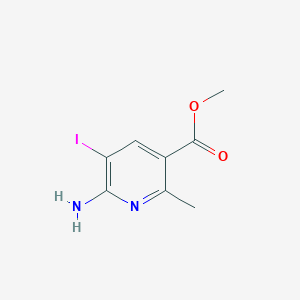
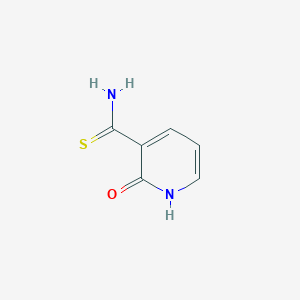
![3-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B8727618.png)
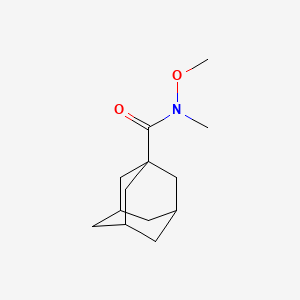
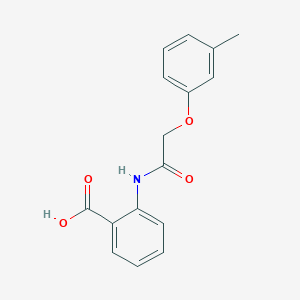
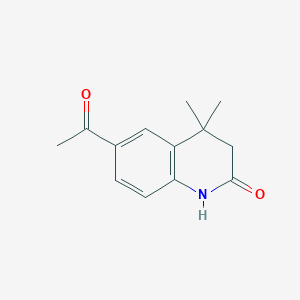
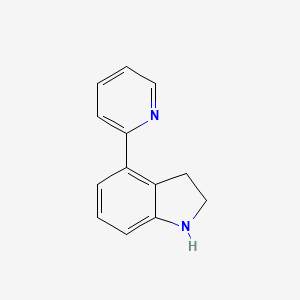
![Methyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8727583.png)
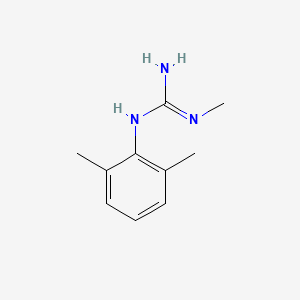
![5-[4-(2-Hydroxyethyl)-1-piperazinyl]-N-methyl-2-nitrobenzamide](/img/structure/B8727598.png)
